molecular formula C15H23N5O4S B11062647 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl acetate

2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl acetate

Cat. No.: B11062647
M. Wt: 369.4 g/mol
InChI Key: RMIGRCXCCTXGBH-UHFFFAOYSA-N
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Description

2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL ACETATE is a complex organic compound characterized by its triazine ring structure substituted with morpholine groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL ACETATE typically involves the reaction of 2-chloro-4,6-dimorpholin-4-yl-1,3,5-triazine with ethyl acetate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium carbonate, solvents such as dioxane and tetrahydrofuran, and catalysts like piperidine . Reaction conditions typically involve elevated temperatures and controlled environments to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while condensation reactions can produce amides and esters .

Scientific Research Applications

2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL ACETATE involves its interaction with specific molecular targets and pathways. The triazine ring structure allows it to bind to various enzymes and receptors, modulating their activity. The morpholine groups enhance its solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL ACETATE is unique due to its specific substitution pattern and the presence of both morpholine and acetate groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C15H23N5O4S

Molecular Weight

369.4 g/mol

IUPAC Name

2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]ethyl acetate

InChI

InChI=1S/C15H23N5O4S/c1-12(21)24-10-11-25-15-17-13(19-2-6-22-7-3-19)16-14(18-15)20-4-8-23-9-5-20/h2-11H2,1H3

InChI Key

RMIGRCXCCTXGBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCSC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3

Origin of Product

United States

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